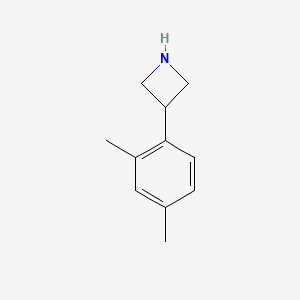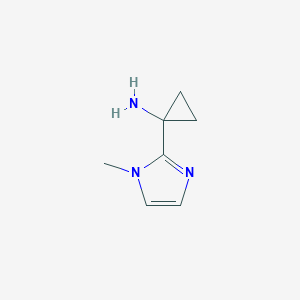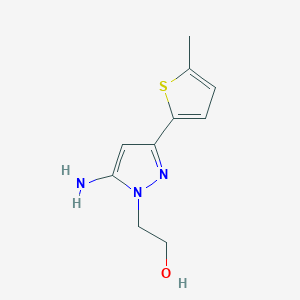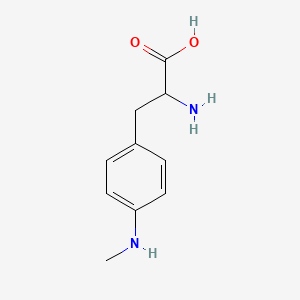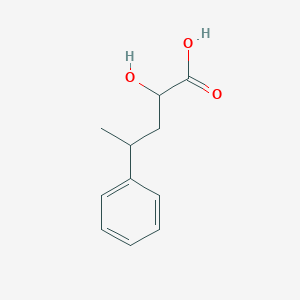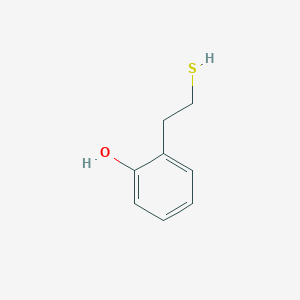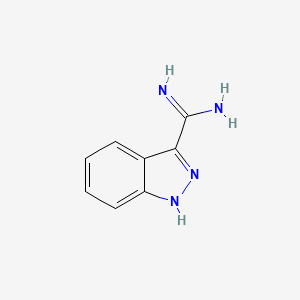![molecular formula C14H17ClN2S B13616129 4-Chloro-2-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13616129.png)
4-Chloro-2-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a chloro substituent and an isobutyl group, contributes to its distinct chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-chlorothiophene with isobutyl bromide in the presence of a base, followed by cyclization with formamide under acidic conditions . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the compound.
化学反应分析
Types of Reactions
4-Chloro-2-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
作用机制
The mechanism of action of 4-Chloro-2-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation . The compound’s structure allows it to fit into the binding pockets of these enzymes, leading to its inhibitory effects.
相似化合物的比较
Similar Compounds
Thieno[2,3-d]pyrimidine: A closely related compound with similar biological activities.
4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: Another derivative with a different substituent pattern.
2-Isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: Lacks the chloro substituent but shares the isobutyl group.
Uniqueness
The presence of both the chloro and isobutyl groups in 4-Chloro-2-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine contributes to its unique chemical properties and biological activities. These substituents influence the compound’s reactivity, solubility, and ability to interact with biological targets, making it distinct from other similar compounds.
属性
分子式 |
C14H17ClN2S |
|---|---|
分子量 |
280.8 g/mol |
IUPAC 名称 |
4-chloro-2-(2-methylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H17ClN2S/c1-8(2)7-11-16-13(15)12-9-5-3-4-6-10(9)18-14(12)17-11/h8H,3-7H2,1-2H3 |
InChI 键 |
IDYKHLBHEJPFQI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylicacid,cis](/img/structure/B13616051.png)


